molecular formula C6H5NO5 B2866463 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid CAS No. 1519880-49-9

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2866463
CAS No.: 1519880-49-9
M. Wt: 171.108
InChI Key: KBAOVIWEXKKXHA-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid is an organic compound that features a unique structure with a 1,2-oxazole ring

Scientific Research Applications

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure is similar to bioactive molecules, making it a potential candidate for drug development.

    Material Science: Its unique properties may be utilized in the design of novel materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of a β-keto ester with hydroxylamine to form the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxycarbonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-methanol derivatives.

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)furan-2-carboxylic acid: Similar structure with a furan ring instead of an oxazole ring.

    5-(Methoxycarbonyl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of an oxazole ring.

Uniqueness

5-(Methoxycarbonyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the oxazole ring’s reactivity and interactions are advantageous.

Properties

IUPAC Name

5-methoxycarbonyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAOVIWEXKKXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519880-49-9
Record name 5-(methoxycarbonyl)-1,2-oxazole-3-carboxylic acid
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